molecular formula C8H17NO B12110573 (2-Methoxycyclohexyl)methanamine

(2-Methoxycyclohexyl)methanamine

Cat. No.: B12110573
M. Wt: 143.23 g/mol
InChI Key: WVPRQUYUVMSVTI-UHFFFAOYSA-N
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Description

(2-Methoxycyclohexyl)methanamine: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclohexane, featuring a methoxy group (-OCH3) and an amine group (-NH2) attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxycyclohexyl)methanamine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow reactors and catalytic processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Methoxycyclohexyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form cyclohexylmethanamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles such as halides or amines under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Cyclohexylmethanamine derivatives.

    Substitution: Substituted cyclohexylmethanamines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Methoxycyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, while the amine group can form hydrogen bonds and ionic interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, and ion channels, leading to various physiological effects .

Biological Activity

(2-Methoxycyclohexyl)methanamine, also known as rac-[(1R,2R)-2-methoxycyclohexyl]methanamine, is an organic compound characterized by its unique structure that includes a cyclohexane ring, a methoxy group (-OCH₃), and an amine group (-NH₂). This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is C₈H₁₇NO. Its structural features confer both hydrophobic and hydrophilic characteristics, allowing it to interact with various biological targets. The methoxy group enhances lipophilicity, which may improve membrane permeability, while the amine group facilitates hydrogen bonding with biological molecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme modulator or receptor ligand, influencing various physiological processes. Key mechanisms include:

  • Enzyme Modulation : The compound can act as a substrate or inhibitor for specific enzymes, altering their activity.
  • Receptor Interaction : It may bind to various receptors, potentially leading to diverse biological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Neurological Effects : Investigated for its effects on neurological disorders, the compound may influence neurotransmitter systems.
  • Psychiatric Applications : Its structural similarity to known psychoactive compounds suggests potential applications in treating psychiatric conditions.
  • Pharmaceutical Development : As a lead compound in drug development, it shows promise due to its ability to interact with biological targets effectively.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Neuroprotective Studies : Research indicates that the compound may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. For instance, it has been shown to inhibit glycogen synthase kinase 3 (GSK3), which is implicated in Alzheimer's disease .
  • Psychotropic Effects : Similar compounds have demonstrated NMDA receptor antagonism and dopamine reuptake inhibition, suggesting that this compound may exhibit similar psychotropic effects under certain conditions .
  • Pharmacological Profiles : In vitro studies have highlighted its potential as a pharmaceutical intermediate, particularly in synthesizing compounds targeting neurological disorders.

Comparative Analysis of Similar Compounds

The following table summarizes structural similarities and unique attributes of compounds related to this compound:

Compound NameStructural FeaturesUnique Attributes
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamineTert-butyl group on cyclohexaneEnhanced stability and lipophilicity
MethoxetamineMethoxy group with ketone functionalityNMDA receptor antagonist properties
MXiPrIsopropyl substitution on methoxyphenylPotential stimulant effects

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2-methoxycyclohexyl)methanamine

InChI

InChI=1S/C8H17NO/c1-10-8-5-3-2-4-7(8)6-9/h7-8H,2-6,9H2,1H3

InChI Key

WVPRQUYUVMSVTI-UHFFFAOYSA-N

Canonical SMILES

COC1CCCCC1CN

Origin of Product

United States

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